molecular formula C6H7I2N B1379300 4-(Iodomethyl)pyridine hydroiodide CAS No. 139055-59-7

4-(Iodomethyl)pyridine hydroiodide

Cat. No. B1379300
CAS RN: 139055-59-7
M. Wt: 346.94 g/mol
InChI Key: GLIINCJVOJYANG-UHFFFAOYSA-N
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Description

4-(Iodomethyl)pyridine hydroiodide is a chemical compound with the molecular formula C6H7I2N and a molecular weight of 346.94 . It is used in various applications, including as a reagent in chemical reactions .


Molecular Structure Analysis

The molecular structure of 4-(Iodomethyl)pyridine hydroiodide consists of a pyridine ring with an iodomethyl group attached to the 4-position . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom, and the iodomethyl group consists of one carbon atom attached to an iodine atom .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Iodomethyl)pyridine hydroiodide are not available, pyridine molecules have been widely used to improve the performances of perovskite solar cells (PSCs) . They play two roles in the perovskite films: they present differences in electron-pair-donor abilities and affect the interaction of the pyridine molecule with Pb 2+ in perovskite .

Scientific Research Applications

Reactivation of Inhibited Acetylcholinesterase

4-(Iodomethyl)pyridine hydroiodide derivatives have been explored in the context of reactivating inhibited acetylcholinesterase. For instance, 4-hydroximinomethyl-1-methyl-pyrimidinium iodide, a compound related to 4-(Iodomethyl)pyridine hydroiodide, has shown potential in vitro as a reactivator of phosphorylated acetylcholine esterase and in protecting mice against organophosphate intoxication (Ashani et al., 1965).

Catalysis in Organic Chemistry

4-(Dimethylamino)pyridine, another derivative, acts as an efficient catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, indicating the potential of pyridine-based iodine compounds in organic synthesis (Meng et al., 2015).

Synthesis and Structural Characterization

The interaction of similar pyridine compounds with iodine has been studied for potential applications in drug development and material science. For example, the synthesis and structural characterization of 5-trifluoromethyl-pyridine-2-thione with iodine revealed a new salt with potential antithyroid properties (Chernov'yants et al., 2011).

Electrochemical Properties

Research on Tetrathiafulvalene-π-Spacer-Acceptor Derivatives, which involved the conversion of the pyridine moiety to a methylpyridinium iodide, has contributed to understanding their electrochemical properties, highlighting the role of iodine derivatives in electrochemistry (Andreu et al., 2000).

Recyclable Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride, closely related to 4-(Iodomethyl)pyridine hydroiodide, has been used as a recyclable catalyst for acylation reactions, underlining the sustainable applications of such compounds in chemical reactions (Liu et al., 2014).

Mechanism of Action

The mechanism of action of pyridine molecules in perovskite solar cells involves the passivation of defects in the perovskite lattice . Due to their different molecular structures, these pyridine molecules present differences in electron-pair-donor abilities, which then affect the interaction of the pyridine molecule with Pb 2+ in perovskite .

Safety and Hazards

4-(Iodomethyl)pyridine hydroiodide is classified as Acute Tox. 4, which means it is harmful if swallowed . It can cause skin irritation (Skin Irrit. 2), serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3) .

properties

IUPAC Name

4-(iodomethyl)pyridine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN.HI/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIINCJVOJYANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CI.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139055-59-7
Record name 4-(iodomethyl)pyridine hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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